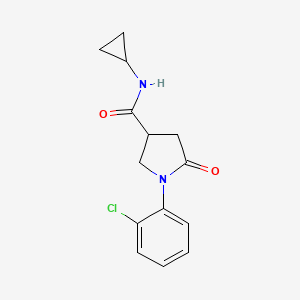

![molecular formula C18H15N5O2S B4624225 N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide CAS No. 950245-97-3](/img/structure/B4624225.png)

N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide and related compounds involves multiple steps, including cyclocondensation, condensation with various substituted aromatic aldehydes, and reactions with secondary amines for derivative formation. These processes often utilize catalysts and specific reagents under controlled conditions to achieve the desired structures (Idrees et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectral studies, such as IR, 1H NMR, 13C NMR, and Mass spectroscopy, play a crucial role in elucidating the molecular structure of synthesized compounds. These techniques provide detailed information on the arrangement of atoms within the molecule and the nature of chemical bonds, contributing to a deeper understanding of the compound's chemical behavior (Deng et al., 2010).

Chemical Reactions and Properties

N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including cyclocondensation and decyclization, leading to the formation of diverse derivatives. These reactions are influenced by the presence of substituents and the reaction conditions, such as the type of solvent and temperature. The compound's reactivity is also studied through docking and biological evaluation, indicating its potential in various applications (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental methods. These properties are essential for understanding the compound's stability, solubility in different solvents, and suitability for various applications. The crystal packing and intermolecular interactions are analyzed to gain insights into the compound's solid-state behavior (Ou-Yang et al., 2013).

Chemical Properties Analysis

The chemical properties of N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide include its reactivity towards different chemical reagents, stability under various conditions, and the ability to form derivatives with potential biological activities. These properties are crucial for the compound's application in synthetic chemistry and drug development (Gein et al., 2017).

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves intricate organic synthesis techniques to incorporate various functional groups, aiming to explore the structure-activity relationships. For instance, the synthesis of novel benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition showcases the methodological approach towards creating compounds with potential antimicrobial properties (Reddy et al., 2014). These synthetic pathways involve multiple steps, including condensation, cyclocondensation, and molecular hybridization techniques, which could be relevant for synthesizing N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide.

Biological Evaluation

The evaluation of biological activity is a crucial step in understanding the potential applications of a compound. For example, the antimicrobial screening of some novel derivatives, including benzofuran and pyrazole moieties, indicates a methodological framework for assessing the antimicrobial properties of related compounds (Idrees et al., 2019). These studies involve in vitro antibacterial and antifungal assays against various pathogenic microorganisms, offering a glimpse into how N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide might be evaluated for its antimicrobial properties.

Molecular Docking and Mechanism of Action

Understanding the mechanism of action through molecular docking studies provides insights into how these compounds interact with biological targets. For example, docking studies of tetrazol-thiophene derivatives for antimicrobial activity suggest a comprehensive approach to elucidate the interaction between synthesized compounds and their biological targets (Talupur et al., 2021). Such methodologies could be applied to study the interactions of N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide with specific enzymes or receptors, shedding light on its potential uses in targeting diseases at the molecular level.

properties

IUPAC Name |

N-[4-(5-ethylsulfanyltetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-2-26-18-20-21-22-23(18)14-9-7-13(8-10-14)19-17(24)16-11-12-5-3-4-6-15(12)25-16/h3-11H,2H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNMRSQXOBHIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=NN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160089 | |

| Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(ethylthio)-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide | |

CAS RN |

950245-97-3 | |

| Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950245-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[5-(Ethylthio)-1H-tetrazol-1-yl]phenyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

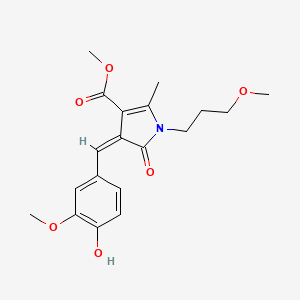

![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

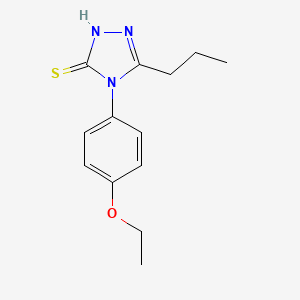

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)

![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)